нервозин

描述

Nervosine is a natural product derived from the bark of the Nervosa tree, which is native to the tropical rainforests of Central and South America. It has been used for centuries by traditional healers for its medicinal properties. Nervosine has been studied for its potential therapeutic effects on a number of conditions, including anxiety, depression, and neurodegenerative diseases. In

科学研究应用

抗肿瘤活性

神经草素 VII,一种从 Liparis nervosa 中分离出的饱和吡咯烷生物碱,已显示出有希望的抗肿瘤活性。体外研究表明,它在 HCT116 人结直肠癌细胞中诱导自噬和凋亡。这种作用涉及 MAPKs 信号通路的激活和 p53 信号通路的抑制,影响凋亡和自噬机制 (Huang, Zhao, Shan, & Zhou, 2020)。

神经保护作用

与神经草素相关的变种,Cleistocalyx nervosum var. paniala,已因其神经保护特性而被研究。它在 PC12 细胞中表现出 sigma-1 拮抗剂敏感的神经保护作用,表明在治疗神经退行性疾病方面具有潜力。该植物的提取物在秀丽隐杆线虫中也显示出抗衰老和抗应激特性,表明 SKN-1/NRF-2 和 DAF-16 通路参与其中 (Brimson, Prasanth, Isidoro, Sukprasansap, & Tencomnao, 2021)。

抗糖尿病潜力

在相关研究中,Cleistocalyx nervosum var. paniala 果实提取物显示出抗糖尿病特性。果实的乙醇提取物比其他提取物更有效地抑制 α-淀粉酶和 α-葡萄糖苷酶,并且还在 HepG2 细胞中表现出更高的葡萄糖摄取潜力。这表明其作为糖尿病治疗剂的潜力 (Chukiatsiri, Wongsrangsap, Ratanabunyong, & Choowongkomon, 2022)。

属性

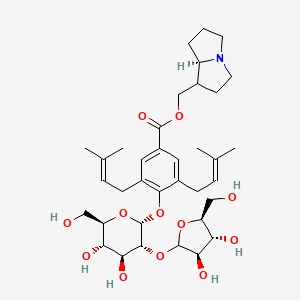

IUPAC Name |

[(8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 4-[(2R,3R,4S,5S,6R)-3-[(3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-bis(3-methylbut-2-enyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H53NO12/c1-19(2)7-9-21-14-24(34(44)45-18-23-11-13-37-12-5-6-25(23)37)15-22(10-8-20(3)4)32(21)48-36-33(30(42)28(40)26(16-38)47-36)49-35-31(43)29(41)27(17-39)46-35/h7-8,14-15,23,25-31,33,35-36,38-43H,5-6,9-13,16-18H2,1-4H3/t23?,25-,26-,27+,28-,29+,30+,31-,33-,35?,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZLNFVFAZZRDM-NYGIAEFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(O3)CO)O)O)CC=C(C)C)C(=O)OCC4CCN5C4CCC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=CC(=CC(=C1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC3[C@@H]([C@H]([C@@H](O3)CO)O)O)CC=C(C)C)C(=O)OCC4CCN5[C@@H]4CCC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H53NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20945848 | |

| Record name | (Hexahydro-1H-pyrrolizin-1-yl)methyl 3,5-bis(3-methylbut-2-en-1-yl)-4-[(2-O-pentofuranosylhexopyranosyl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

691.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23179-26-2 | |

| Record name | Nervosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023179262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Hexahydro-1H-pyrrolizin-1-yl)methyl 3,5-bis(3-methylbut-2-en-1-yl)-4-[(2-O-pentofuranosylhexopyranosyl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential pharmacological activities of Nervosine derivatives?

A1: Research indicates that Nervosine derivatives, specifically Nervosine VII (3) isolated from Liparis nervosa, exhibit both antimicrobial and immunosuppressive activities. [] This compound demonstrated activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 62.5 μg/mL. [] Additionally, Nervosine VII (3) inhibited the proliferation of human T cells with an IC50 value of 9.67 ± 0.96 μM. []

Q2: What is the chemical structure of Nervosine B and where has it been found?

A2: Nervosine B is a novel compound discovered in Liparis nervosa. [] It is characterized as (hexahydro-1H-pyrrolizin-1-yl) methyl-2, 2-dimethyl-8-(3-hydroxyisoamyl) chroman-6-carboxylate. [] This finding highlights the potential of Liparis nervosa as a source of novel natural products.

Q3: Has Nervosine VII been investigated for its antitumor properties?

A3: Yes, there is research exploring the antitumor activity of Nervosine VII. [] While the abstract doesn't provide detailed results, it suggests a focus on its effects on HCT116 human colorectal cancer cells, particularly the interplay between apoptosis and autophagy. []

Q4: Are there any studies focusing on the structure-activity relationship (SAR) of Nervosine derivatives?

A4: While the provided abstracts do not delve into specific SAR studies for Nervosine derivatives, the isolation and identification of multiple Nervosine derivatives, such as Liparisnervosides Q (1) and R (5), along with known derivatives (2-4, 6, 7), suggest potential avenues for future SAR investigations. [] Understanding the structural variations and their impact on biological activity could be crucial for optimizing the therapeutic potential of this class of compounds.

Q5: What analytical techniques were used to characterize the Nervosine derivatives?

A5: Researchers utilized a combination of spectroscopic techniques to elucidate the structures of Nervosine derivatives. [, ] These include one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and acid hydrolysis. [] NMR provided crucial information about the connectivity and arrangement of atoms within the molecules, while HR-ESI-MS aided in determining the molecular weight and elemental composition. [] Acid hydrolysis helped in identifying the presence of specific functional groups, further supporting the structural characterization. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1606922.png)